3-(Oxan-2-yl)piperidine hydrochloride
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Overview
Description
3-(Oxan-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO . It is used for research purposes .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 205.73 .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Antimicrobial Activities
One significant application of compounds related to 3-(Oxan-2-yl)piperidine hydrochloride is in antimicrobial activities. A study by (Ovonramwen et al., 2019) synthesized a compound closely related to this compound, which showed moderate antimicrobial activities against various bacterial strains like E. coli, B. subtilis, and S. aureus.
Optical Signaling of Metal Ions
Another research application is in the development of fluorescent probes for detecting metal ions. (Wang et al., 2014) designed water-soluble hydrazide-based fluorescent probes that could selectively recognize Cu2+ and Hg2+ in aqueous solutions.
Synthesis of Medicinal Chemistry Compounds
The synthesis of conformationally rigid diamines, which have major importance in medicinal chemistry, is another area of research. (Smaliy et al., 2011) proposed a novel method for synthesizing a compound similar to this compound, demonstrating its significance in the field.
Development of Antimicrobial Agents
Compounds related to this compound are being explored for their potential as antimicrobial agents. (Khalid et al., 2016) synthesized N-substituted derivatives with promising antimicrobial activity.
Pharmaceutical Applications
In pharmaceutical research, derivatives of piperidine compounds are evaluated for various activities. (Kumar et al., 2017) synthesized a novel series of compounds related to this compound, assessing their antidepressant and antianxiety activities.
Drug Impurity Analysis
Investigating the degradation impurities of drugs containing piperidine derivatives is also a key application. (Munigela et al., 2008) identified unknown impurities in samples of a drug, providing insights into the stability and quality of pharmaceutical products.
CGRP Receptor Inhibitor Synthesis
(Cann et al., 2012) developed a synthesis method for a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating the compound's relevance in therapeutic applications.
Bioactivity Studies
Investigations into bioactive properties of piperidine derivatives are ongoing. (Unluer et al., 2016) synthesized compounds showing cytotoxicity and carbonic anhydrase inhibitory activities, indicating potential medicinal applications.
Mechanism of Action
Target of Action
Piperidine derivatives, including 3-(Oxan-2-yl)piperidine hydrochloride, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . .
Mode of Action
The mode of action of piperidine derivatives is complex and can vary depending on the specific derivative and its targets. For instance, some piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in certain types of cancer . .
Biochemical Pathways
Piperidine and its derivatives, including this compound, can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB . These compounds can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Result of Action
Piperidine derivatives can have various molecular and cellular effects. For example, they can reduce the level of Bcl-2 and increase the level of Bax-2, leading to the initiation of caspase 9/3 dependent apoptosis in lung cancer cells . They can also down-regulate CD31 expression and inhibit the G1/S phase transition of the cell cycle . .
Future Directions
Piperidine derivatives, including 3-(Oxan-2-yl)piperidine hydrochloride, represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating the ongoing interest and research in this field.
Properties
IUPAC Name |
3-(oxan-2-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h9-11H,1-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGCQEDLGHKESD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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